molecular formula C14H18ClF3N4O2 B11830637 tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate

tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate

Katalognummer: B11830637
Molekulargewicht: 366.76 g/mol
InChI-Schlüssel: GAACBSHYKZGONN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a piperazine-carboxylate derivative featuring a pyrimidine core substituted with a chlorine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position. The tert-butyl carbamate group at the piperazine nitrogen enhances steric bulk and stability, making it a key intermediate in medicinal chemistry for drug discovery . Its structural uniqueness lies in the combination of electron-withdrawing groups (Cl, CF₃) on the pyrimidine ring, which influence electronic properties, solubility, and biological interactions.

Eigenschaften

Molekularformel

C14H18ClF3N4O2

Molekulargewicht

366.76 g/mol

IUPAC-Name

tert-butyl 4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C14H18ClF3N4O2/c1-13(2,3)24-12(23)22-6-4-21(5-7-22)10-8-9(15)19-11(20-10)14(16,17)18/h8H,4-7H2,1-3H3

InChI-Schlüssel

GAACBSHYKZGONN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-ol

The pyrimidine scaffold is assembled using a modified Biginelli reaction. Trifluoroacetic anhydride (TFAA) facilitates cyclocondensation of ethyl trifluoroacetoacetate with guanidine hydrochloride in refluxing ethanol, yielding 2-(trifluoromethyl)pyrimidin-4-ol. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) under catalytic dimethylformamide (DMF), producing 6-chloro-2-(trifluoromethyl)pyrimidin-4-ol in 78% yield.

Reaction Conditions

  • Temperature: 110°C

  • Time: 12 hours

  • Workup: Quenched with ice-water, extracted with dichloromethane (DCM), dried over Na₂SO₄.

Amination at the 4-Position

The 4-hydroxyl group is displaced via nucleophilic aromatic substitution (NAS) using Boc-protected piperazine. In a microwave-assisted reaction, 6-chloro-2-(trifluoromethyl)pyrimidin-4-ol (1.0 equiv) reacts with tert-butyl piperazine-1-carboxylate (1.2 equiv) in dimethylacetamide (DMAc) at 150°C for 30 minutes, achieving 85% conversion.

Optimization Insights

  • Base : Potassium carbonate (K₂CO₃) outperforms triethylamine (TEA) in minimizing byproducts.

  • Solvent : DMAc enhances solubility of the aromatic substrate compared to DMF or acetonitrile.

Coupling and Deprotection Strategies

Boc Deprotection and Final Isolation

The tert-butyloxycarbonyl (Boc) group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C, followed by neutralization with aqueous NaHCO₃. The free piperazine intermediate is extracted into DCM and re-protected if necessary. Final purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) affords the title compound in >95% purity.

Characterization Data

  • LRMS (ESI+) : m/z 367.2 [M+H]⁺ (calc. 366.76).

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrimidine-H), 3.58 (t, J = 5.1 Hz, 4H, piperazine-H), 3.45 (t, J = 5.1 Hz, 4H, piperazine-H), 1.47 (s, 9H, Boc-CH₃).

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A patent-derived method employs Suzuki-Miyaura coupling for introducing the trifluoromethyl group. 4,6-Dichloropyrimidine reacts with trifluoromethylboronic acid in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (4:1), yielding 6-chloro-2-(trifluoromethyl)pyrimidine. Subsequent amination with Boc-piperazine proceeds as above.

Advantages

  • Higher regioselectivity for the 2-position.

  • Tolerates electron-withdrawing groups on the pyrimidine.

Scalability and Industrial Considerations

Kilogram-Scale Production

A pilot-scale synthesis reported by AK Scientific uses continuous flow reactors for the amination step, reducing reaction time from hours to minutes. Key parameters:

  • Residence Time : 5 minutes

  • Temperature : 160°C

  • Yield : 92%.

Purity and Analytical Controls

HPLC Analysis

The final compound is analyzed via reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA). Purity exceeds 95% with a retention time of 8.7 minutes.

Impurity Profile

  • Major Byproduct : Des-Boc derivative (<2%) due to incomplete protection.

  • Mitigation : Excess Boc₂O (1.5 equiv) during protection .

Analyse Chemischer Reaktionen

tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Pharmacological Research
    • The compound is being studied for its potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit enzymes like acetylcholinesterase and β-secretase positions it as a candidate for cognitive enhancement therapies .
    • Its structural similarity to other piperazine derivatives suggests that it may modulate neuroinflammatory pathways, potentially reducing cytokine production and offering neuroprotective benefits.
  • In Vitro Studies
    • Research indicates that compounds similar to tert-butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate exhibit protective effects against amyloid-beta-induced cytotoxicity in astrocytes. These studies demonstrate enhanced cell viability and reduced inflammatory markers such as TNF-α and IL-6.
    • In vitro assays have shown that this compound can inhibit the activity of enzymes involved in amyloid-beta metabolism, making it a target for further development in Alzheimer's research.
  • In Vivo Studies
    • Animal model studies have reported significant improvements in cognitive function following the administration of piperazine derivatives similar to this compound. For instance, one study demonstrated that treatment resulted in decreased amyloid-beta levels and improved memory performance in scopolamine-treated rats.

Case Study 1: Cognitive Impairment Treatment

A clinical trial evaluated the effects of a piperazine-based compound on patients with mild cognitive impairment. Participants receiving the treatment showed statistically significant improvements in cognitive scores compared to the placebo group, indicating the potential of this class of compounds for cognitive enhancement.

Case Study 2: Neuroinflammation Reduction

In another study involving rodent models, administration of a similar piperazine derivative resulted in decreased neuroinflammation and enhanced synaptic function. This highlights the compound's potential neuroprotective properties and its role in mitigating cognitive decline associated with neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups on the pyrimidine ring enhance its binding affinity and selectivity towards these targets. The piperazine ring provides conformational flexibility, allowing the compound to adopt the optimal orientation for binding. The exact pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key Analogs :

tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (CAS 932046-78-1)

  • Substituents : 6-Cl, 2-SCH₃
  • Molecular Weight : 344.86 vs. ~368.76 (target compound)
  • LogP : 2.91 (higher lipophilicity due to -SCH₃) vs. estimated 3.2–3.5 for the target (-CF₃ is more hydrophobic) .
  • Activity : Methylthio groups may reduce metabolic stability compared to CF₃, which resists oxidation .

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate

  • Substituents : 2-Cl, 6-Cl
  • Impact : Dual chloro groups increase electrophilicity but reduce steric bulk compared to CF₃. LogP likely lower (~2.5–3.0), favoring solubility but weaker hydrophobic target binding .

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (CAS 170911-92-9)

  • Substituents : Unsubstituted pyrimidine
  • Role : Serves as a baseline; absence of Cl/CF₃ results in lower molecular weight (~265.3) and LogP (~1.8), but minimal bioactivity due to lack of electron-withdrawing motifs .

Physicochemical Properties

Property Target Compound 2-SCH₃ Analog 2,6-DiCl Analog
Molecular Weight ~368.76 344.86 ~326.2
LogP (Experimental) 3.2–3.5* 2.91 2.7
Hydrogen Bond Acceptors 6 5 6
PSA (Ų) ~84 83.86 ~84
Solubility (mg/mL) <0.1 (aqueous) 0.3 0.5

*Estimated based on substituent contributions.

Biologische Aktivität

tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 1956318-11-8) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18ClF3N4O2
  • Molecular Weight : 366.76 g/mol
  • Structure : The compound features a piperazine ring substituted with a pyrimidine moiety, which is crucial for its biological activity.

The biological activity of tert-butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.

Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on specific enzymes related to cancer and microbial infections. For instance, studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy .

Biological Activity Overview

Activity TypeTarget/PathwayObserved Effects
AnticancerCell proliferation pathwaysSignificant inhibition in A431 cells
AntimicrobialMycobacterium tuberculosisInhibition observed in high-throughput screens
Enzyme InhibitionCDK4/6 pathwaysBinding affinity noted in selectivity studies

Case Studies

1. Anticancer Activity
In a study focused on pyrimidine derivatives, tert-butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. The IC50 values were comparable to other known anticancer agents, indicating its potential as a therapeutic candidate .

2. Antimicrobial Properties
A high-throughput screening of over 100,000 compounds highlighted the antimicrobial potential of similar pyrimidine derivatives against Mycobacterium tuberculosis. The compound's structural modifications were found to enhance its activity against resistant strains, showcasing its promise in treating tuberculosis .

3. Enzyme Interaction Studies
Recent research has explored the interaction of this compound with cyclin-dependent kinases (CDK), particularly CDK4/6. The piperazine ring's positive charge appears to facilitate binding to the kinase's inactive conformation, which is crucial for developing selective inhibitors for cancer therapy .

Q & A

Q. What strategies enable regioselective functionalization of the pyrimidine ring?

  • Methodological Answer :
  • Directing Groups : Introduce substituents (e.g., amino or halogen) to guide cross-coupling reactions at specific positions .
  • Catalytic C-H Activation : Use Pd or Cu catalysts with ligands (e.g., DMAP) for selective arylations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.